5-Bromo-N-(4-chlorophenyl)pyridin-3-amine
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Overview
Description
5-Bromo-N-(4-chlorophenyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and an amine group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-chlorophenyl)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-chlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or more complex heterocycles .
Scientific Research Applications
5-Bromo-N-(4-chlorophenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-chlorophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A closely related compound used in similar synthetic applications.
5-Bromo-3-pyridinol: Another pyridine derivative with different functional groups and reactivity.
Uniqueness
5-Bromo-N-(4-chlorophenyl)pyridin-3-amine is unique due to the presence of both bromine and a 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of diverse organic compounds .
Properties
CAS No. |
767342-23-4 |
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Molecular Formula |
C11H8BrClN2 |
Molecular Weight |
283.55 g/mol |
IUPAC Name |
5-bromo-N-(4-chlorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8BrClN2/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7,15H |
InChI Key |
ZXSVTCMQSTVYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=CN=C2)Br)Cl |
Origin of Product |
United States |
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